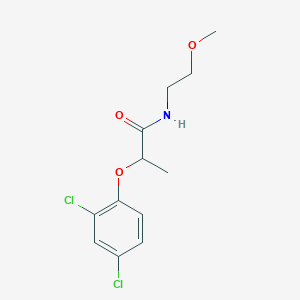
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
Overview
Description
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, commonly known as DTT, is a synthetic antioxidant that has been widely used in scientific research. DTT has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
DTT acts as an antioxidant by donating electrons to reactive oxygen species, thereby neutralizing their harmful effects. As a reducing agent, DTT works by breaking disulfide bonds in proteins, leading to their reduction and stabilization. DTT has also been shown to chelate metal ions, which can prevent the formation of harmful reactive oxygen species.
Biochemical and Physiological Effects
DTT has a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and damage, which can lead to cell death and disease. DTT has also been shown to stabilize proteins and prevent their denaturation, which is important for maintaining protein function. Additionally, DTT has been shown to have anti-inflammatory effects, which can help to reduce inflammation and associated diseases.
Advantages and Limitations for Lab Experiments
DTT has several advantages for lab experiments. It is a powerful reducing agent and antioxidant, making it a valuable tool for studying various biological processes. DTT is also relatively inexpensive and easy to use. However, DTT has some limitations. It can be toxic to cells at high concentrations, and it can interfere with some biochemical assays. Additionally, DTT can be unstable in solution, which can lead to variability in experimental results.
Future Directions
There are several future directions for research involving DTT. One area of interest is the development of new synthetic antioxidants that are more effective than DTT. Additionally, researchers are interested in studying the effects of DTT on different cell types and in different disease models. Finally, there is interest in developing new biochemical assays that are more sensitive and specific for detecting DTT. Overall, DTT is a valuable tool for scientific research, and continued research on its properties and applications is likely to lead to new insights into biological processes and disease mechanisms.
Scientific Research Applications
DTT has been widely used in scientific research due to its antioxidant properties. It has been shown to protect cells from oxidative stress and damage caused by reactive oxygen species. DTT has also been used as a reducing agent in a variety of biochemical assays, including protein purification and enzyme activity assays. Additionally, DTT has been used to stabilize proteins and prevent their denaturation.
properties
IUPAC Name |
(4Z)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2S2/c1-8-24-18-21-15(17(23)25-18)11-12-9-13(19(2,3)4)16(22)14(10-12)20(5,6)7/h9-11,22H,8H2,1-7H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMALLNKBHDDLN-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)/C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3924820.png)
![N-(2-fluorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3924822.png)
![N-(2-{ethyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)benzamide](/img/structure/B3924825.png)
![5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3924836.png)
![3-allyl-5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924837.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924860.png)

![2-{2-[2-(acetyloxy)-5-bromo-3-methoxyphenyl]vinyl}-8-quinolinyl acetate](/img/structure/B3924877.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3924880.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924895.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B3924911.png)
![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924917.png)
![5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924929.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B3924941.png)